molecular formula C15H15N3O3S2 B2799516 5-[(5-Nitro-2-piperidinophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one CAS No. 882073-19-0

5-[(5-Nitro-2-piperidinophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B2799516
CAS No.: 882073-19-0
M. Wt: 349.42
InChI Key: ZYLHAQUFHZOLDC-UKTHLTGXSA-N
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Description

5-[(5-Nitro-2-piperidinophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a nitrophenyl-piperidine moiety. The compound’s structure features:

  • Thiazolidinone ring: A five-membered heterocyclic ring containing sulfur and nitrogen atoms, critical for electronic interactions and bioactivity.
  • Exocyclic double bond: The (E)-configured benzylidene group at position 5, which influences conjugation and planarity.
  • Substituents: A 5-nitro group on the phenyl ring (electron-withdrawing) and a 2-piperidine group (bulky, basic amine).

Properties

IUPAC Name

(5E)-5-[(5-nitro-2-piperidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c19-14-13(23-15(22)16-14)9-10-8-11(18(20)21)4-5-12(10)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,16,19,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLHAQUFHZOLDC-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Compound A : (5E)-5-[(3-Nitro-4-pyrrolidin-1-yl-phenyl)methylene]-2-thioxo-thiazolidin-4-one (CAS 554427-06-4)
  • Molecular formula : C₁₄H₁₃N₃O₃S₂.
  • Key differences :
    • Nitro position : 3-nitro (vs. 5-nitro in the target compound), altering electronic effects.
    • Amine substituent : Pyrrolidine (5-membered ring) instead of piperidine (6-membered), reducing steric bulk and basicity.
  • Implications : The smaller pyrrolidine ring may enhance solubility in polar solvents but reduce lipophilicity compared to piperidine .
Compound B : 5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one (CAS 1055977-25-7)
  • Molecular formula : C₁₆H₁₀N₂O₃S₃.
  • Key differences: Substituent at position 2: Phenylsulfanyl (electron-rich) vs. piperidine.
  • Implications : Higher lipophilicity due to the phenylsulfanyl group, which may improve membrane permeability .
Compound C : 5-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-thiazolidin-4-one
  • Key differences :
    • Aromatic system : Furan ring replaces the phenyl group, introducing oxygen as a heteroatom.
    • Conjugation : Furan’s planar structure enhances π-π stacking but reduces steric hindrance.
  • Implications : Altered electronic properties may affect binding to hydrophobic targets .

Modifications on the Thiazolidinone Core

Compound D : 3-Ethyl-5-((2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl)methylene)-2-thioxo-1,3-thiazolan-4-one (CAS 301193-98-6)
  • Molecular formula : C₂₀H₁₉N₂O₃S₃.
  • Key differences: N-substituent: Ethyl group on the thiazolidinone nitrogen (vs. hydrogen in the target compound). Steric effects: Ethyl increases hydrophobicity and may hinder interactions with polar residues.
  • Implications : Reduced hydrogen-bonding capacity but improved metabolic stability .
Compound E : 3-Benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one (CAS 329079-67-6)
  • Key differences :
    • N-substituent : Benzyl group introduces aromatic bulk.
    • Synthetic accessibility : Requires multi-step alkylation, as seen in rhodanine derivatization methods .
  • Implications : Enhanced steric shielding could reduce enzymatic degradation but limit target accessibility.

Physicochemical and Structural Data Table

Compound Name Molecular Formula Molecular Weight Nitro Position Core Substituent Key Feature Reference
Target Compound C₁₆H₁₅N₃O₃S₂ 373.44 5-nitro 2-piperidine High basicity, moderate bulk N/A
(5E)-5-[(3-Nitro-4-pyrrolidinyl)phenyl] C₁₄H₁₃N₃O₃S₂ 335.40 3-nitro 4-pyrrolidine Smaller amine ring
5-{[5-Nitro-2-(PhS)phenyl]methylene} C₁₆H₁₀N₂O₃S₃ 374.46 5-nitro 2-phenylsulfanyl High lipophilicity
3-Ethyl-5-[(2-(4-MePhS)-5-nitro)phenyl] C₂₀H₁₉N₂O₃S₃ 455.58 5-nitro N-ethyl Enhanced metabolic stability

Research Findings and Implications

Synthetic Feasibility : Microwave synthesis (e.g., ) offers a scalable route for analogues, though the target compound’s piperidine substituent may require tailored reaction conditions to avoid side reactions .

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